molecular formula C35H24N2O3 B11680570 2-(Biphenyl-4-yl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B11680570
M. Wt: 520.6 g/mol
InChI Key: BAAQIUVXIFGXGX-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE is a complex organic compound that features a quinoxaline core, a biphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE typically involves the condensation of benzil with o-phenylenediamine to form 2,3-diphenylquinoxaline . This intermediate is then reacted with 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL chloride under basic conditions to yield the final product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoxaline core to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoxaline core is crucial for its biological activity, as it can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: Shares the quinoxaline core but lacks the biphenyl and carboxylate groups.

    2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE: Similar structure but without the carboxylate ester.

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLATE is unique due to its combination of a quinoxaline core, a biphenyl group, and a carboxylate ester. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C35H24N2O3

Molecular Weight

520.6 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C35H24N2O3/c38-32(26-18-16-25(17-19-26)24-10-4-1-5-11-24)23-40-35(39)29-20-21-30-31(22-29)37-34(28-14-8-3-9-15-28)33(36-30)27-12-6-2-7-13-27/h1-22H,23H2

InChI Key

BAAQIUVXIFGXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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